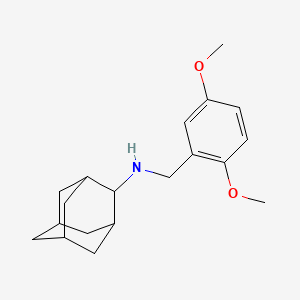
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea, also known as LMT-28, is a synthetic compound that has gained attention in recent years for its potential therapeutic applications. LMT-28 belongs to the class of compounds known as thioureas, which have been studied extensively for their various biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to induce cell cycle arrest and apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway. Inflammation is another area where N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea has been studied, and it has been shown to inhibit the NF-κB signaling pathway. In neurodegenerative diseases, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have various biochemical and physiological effects in different systems. In cancer cells, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In inflammation, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce oxidative stress. In neurodegenerative diseases, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and amyloid beta accumulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea is its broad range of potential therapeutic applications, which makes it a promising candidate for further research. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have low toxicity in animal studies, which is an important consideration for drug development. However, one of the limitations of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea is its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea. One area of interest is its potential use as a combination therapy with other drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea and its potential applications in other disease areas such as cardiovascular disease and diabetes. Finally, the development of more efficient synthesis methods for N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea may help to overcome some of the limitations associated with its low solubility.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea involves the reaction of 3,4-dimethoxyaniline with 2,3-dihydroindene-1-carbonyl chloride in the presence of a base such as triethylamine, followed by the addition of thiourea. The resulting product is then purified using column chromatography. The yield of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea obtained from this method is reported to be around 50%.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to exhibit anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation is another area where N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea has been studied, and it has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative diseases, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-21-16-9-8-15(11-17(16)22-2)20-18(23)19-14-7-6-12-4-3-5-13(12)10-14/h6-11H,3-5H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYXZCLZFCJMON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC2=CC3=C(CCC3)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dimethoxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5717242.png)
![methyl 4-methyl-2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B5717246.png)

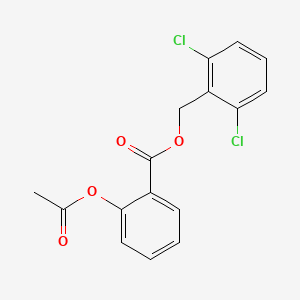

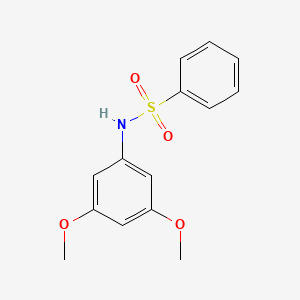
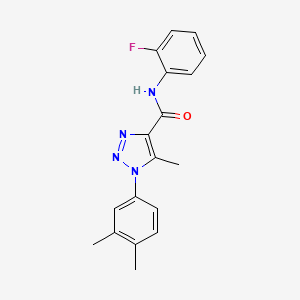
![N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5717297.png)

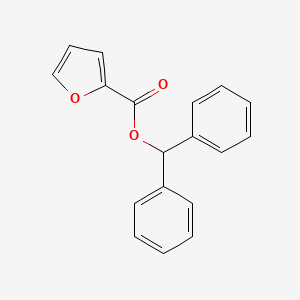
![N'-(tert-butyl)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5717310.png)
![2-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717318.png)
